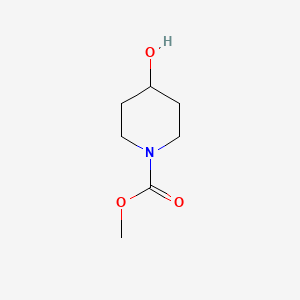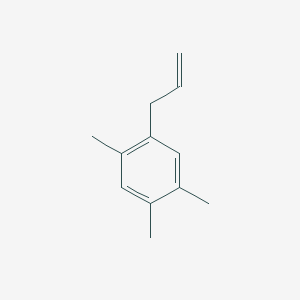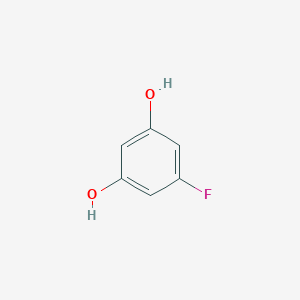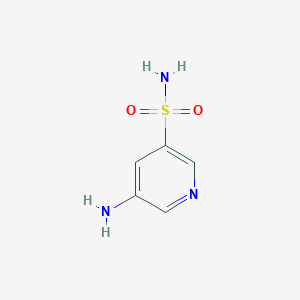
5-Ethylpyridine-2-carbaldehyde
Overview
Description
5-Ethylpyridine-2-carbaldehyde (5-EP2C) is an important organic compound that has been extensively studied in the scientific research community due to its potential applications in a variety of fields. 5-EP2C is a versatile molecule with a wide range of uses in a variety of biochemical and physiological processes.
Scientific Research Applications
Palladium(II) Complex Formation
5-Ethylpyridine-2-carbaldehyde has been investigated for its role in forming complexes with Palladium(II). A study described the synthesis and characterization of a novel complex using 5-hydroxypyridine-2-carbaldehyde N(4)-ethylthiosemicarbazone with Palladium(II), highlighting its potential in coordination chemistry (Yadav, Bhattrai, & Mehta, 2013).
Organic Synthesis and Condensation Reactions
In the realm of organic synthesis, this compound derivatives have been utilized in various reactions. For instance, a study focused on the condensation of chromene-carbaldehydes, demonstrating the versatility of these compounds in synthesizing novel organic structures (Madhunala et al., 2019).
Formation of Schiff Bases
Schiff base formation using variants of pyridine-carbaldehyde is another significant area of research. A study detailed the preparation of new 2-chloro-5-methylpyridine-3-carbaldehyde imines, a process important for creating biologically active molecules and pesticides (Gangadasu, Raju, & Rao, 2002).
Ligand Development for Metal Ions
This compound derivatives have been employed in developing ligands for metal ions. A study explored the templating of chiral Schiff base ligands to meet the requirements of specific metal ions, showcasing the potential of these compounds in inorganic chemistry (Constable, Zhang, Housecroft, & Zampese, 2010).
Nuclear Magnetic Resonance Studies
NMR conformational studies of C-substituted pyrrolecarbaldehydes, closely related to this compound, have provided insights into the behavior of these compounds under various conditions. This contributes to a deeper understanding of their chemical properties (Farnier & Drakenberg, 1975).
Polymerization Processes
In polymer chemistry, variants of pyridinecarbaldehyde have been used in atom transfer radical polymerization processes, demonstrating the functional versatility of these compounds in creating polymeric materials (Haddleton, Jasieczek, Hannon, & Shooter, 1997).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-ethylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-4-8(6-10)9-5-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYLXOFOVDYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508934 | |
| Record name | 5-Ethylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21913-84-8 | |
| Record name | 5-Ethylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)





![Hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B1337961.png)


